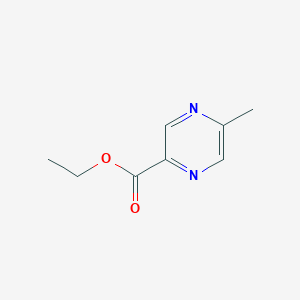
4-(3-Bromo-benzenesulfonyl)-thiomorpholine
Overview
Description
4-(3-Bromo-benzenesulfonyl)-thiomorpholine, commonly known as BBSMT, is a heterocyclic compound which has a variety of applications in the field of chemistry. BBSMT is a versatile compound which can be used as a catalyst, an inhibitor, a reagent, and a ligand. It is also used as a building block in the synthesis of various compounds. BBSMT is a highly reactive compound, and its reactivity can be controlled through the addition of various substituents.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine involves its use in the synthesis of various heterocyclic compounds. For instance, the reaction of bromoethylsulfonium salt with amino alcohols and amino thiols facilitates the formation of six- and seven-membered rings, including morpholines and thiomorpholines, with good-to-excellent yields. This process is significant for generating a variety of 1,4-heterocyclic compounds, such as piperazines and benzodiazepines, underlining its utility in creating compounds with potential pharmaceutical applications (Yar, McGarrigle, & Aggarwal, 2009).
Activation of Thioglycosides
Benzenesulfinyl morpholine, closely related to 4-(3-Bromo-benzenesulfonyl)-thiomorpholine, has been identified as an effective promoter for the activation of thioglycosides in glycosylation reactions. This activation is crucial for the one-pot oligosaccharide assembly strategy, offering a streamlined approach to oligosaccharide synthesis, which is essential for developing new therapeutics and studying carbohydrate-mediated biological processes (Wang, Wang, Huang, Zhang, & Ye, 2006).
Antimicrobial Activity
The synthesis and evaluation of thiomorpholine derivatives, including those derived from 4-(3-Bromo-benzenesulfonyl)-thiomorpholine, have shown promising results in antimicrobial studies. These derivatives were tested for their efficacy against various microbial strains, contributing to the ongoing search for new and effective antimicrobial agents. This research is vital in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial compounds (Kardile & Kalyane, 2010).
properties
IUPAC Name |
4-(3-bromophenyl)sulfonylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S2/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQQBRRUKQEDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590104 | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850349-32-5 | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




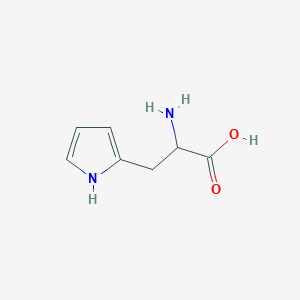


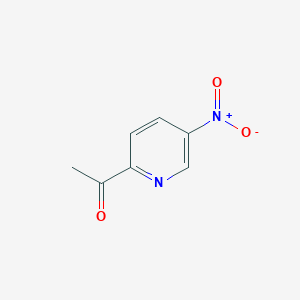
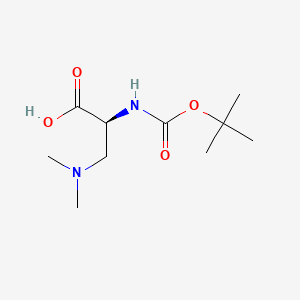
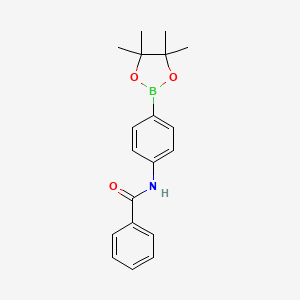
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)




